N,S-Diacetylcysteamine

Description

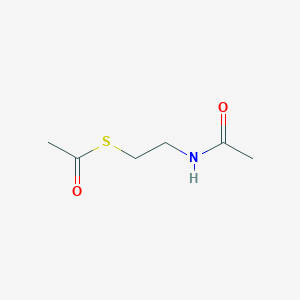

Structure

3D Structure

Properties

IUPAC Name |

S-(2-acetamidoethyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-5(8)7-3-4-10-6(2)9/h3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLRPNHVKXCOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161922 | |

| Record name | N,S-Diacetylcysteamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420-88-8 | |

| Record name | Ethanethioic acid, S-[2-(acetylamino)ethyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,S-Diacetylcysteamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,S-Diacetylcysteamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-[2-(acetylamino)ethyl] ethanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,S-DIACETYLCYSTEAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/243854U11M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N,s Diacetylcysteamine and Its Analogues

Established Chemical Synthesis Routes

The foundational methods for synthesizing N,S-diacetylcysteamine primarily involve the direct modification of cysteamine (B1669678) or its derivatives. These routes are characterized by their efficiency and accessibility.

Acetylation of Cysteamine and its Salts

A primary and straightforward method for the synthesis of this compound is the direct acetylation of cysteamine or its salts, such as cysteamine hydrochloride. This reaction involves the introduction of acetyl groups to both the nitrogen (N) and sulfur (S) atoms of the cysteamine backbone.

Reaction Principle: The acetylation process typically employs an acetylating agent, most commonly acetic anhydride (B1165640), often in the presence of a base or a catalyst. The nitrogen atom of the primary amine and the sulfur atom of the thiol group in cysteamine act as nucleophiles, attacking the electrophilic carbonyl carbon of the acetylating agent. This results in the formation of an amide linkage at the nitrogen and a thioester linkage at the sulfur.

Typical Reagents and Conditions:

Starting Material: Cysteamine or Cysteamine Hydrochloride. When using the hydrochloride salt, a base is required to neutralize the ammonium (B1175870) salt and free the amine for reaction. mdpi.commdpi.com

Acetylating Agent: Acetic anhydride is a widely used and effective reagent for this purpose. sigmaaldrich.comorgsyn.org Acetyl chloride can also be utilized. google.com

Solvent: The reaction can be carried out in various organic solvents such as chloroform, or even in aqueous mixtures under controlled pH. mdpi.comsigmaaldrich.com

Catalyst/Base: Pyridine (B92270) or triethylamine (B128534) can be used as a base to scavenge the acid byproduct (acetic acid) and to facilitate the reaction. sigmaaldrich.comresearchgate.net In some protocols, the reaction can proceed without a strong base, particularly when starting with the free amine.

A general procedure involves dissolving cysteamine or its salt in a suitable solvent and then adding the acetylating agent, often in excess to ensure complete diacetylation. The reaction mixture may be stirred at room temperature or gently heated to drive the reaction to completion. uni-greifswald.de Subsequent workup typically involves quenching the excess acetylating agent, followed by extraction and purification steps to isolate the this compound product.

For instance, the acetylation of amino acids like glycine (B1666218) has been successfully achieved using acetic anhydride in an aqueous medium, suggesting a similar approach could be applicable to cysteamine. orgsyn.org The use of pyridine as a catalyst in acetylation reactions with acetic anhydride is also a well-established method. researchgate.netnih.gov

Table 1: Reagents and Conditions for Acetylation of Cysteamine

| Starting Material | Acetylating Agent | Catalyst/Base | Solvent | Typical Conditions |

| Cysteamine | Acetic Anhydride | Pyridine | Chloroform | Room temperature to gentle heating |

| Cysteamine Hydrochloride | Acetic Anhydride | Triethylamine | Dichloromethane | 0°C to room temperature |

| Cysteamine | Acetyl Chloride | None (or weak base) | Tetrahydrofuran | Room temperature |

Thioesterification Reactions in this compound Synthesis

Thioesterification reactions offer a more targeted approach to introduce the S-acetyl group, particularly if the starting material is N-acetylcysteamine (SNAC). sigmaaldrich.com Thioesters are important functional groups in various biological and chemical systems. researchgate.net

Reaction Principle: This method involves the reaction of N-acetylcysteamine, where the amino group is already protected as an acetamide, with a source of an acetyl group that selectively reacts with the thiol. This can be achieved using various coupling agents that activate a carboxylic acid (acetic acid in this case) for reaction with the thiol.

Typical Reagents and Conditions:

Starting Material: N-acetylcysteamine (SNAC). sigmaaldrich.com

Acetyl Source: Acetic acid.

Coupling Agents: Reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in combination with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) are commonly used to facilitate the formation of the thioester bond. mdpi.com

A general procedure would involve dissolving N-acetylcysteamine and acetic acid in an appropriate solvent, followed by the addition of the coupling agent and catalyst. The reaction proceeds at room temperature, and after completion, the product is isolated through standard purification techniques. This method provides a high degree of control, as the N-acetyl group is already in place, preventing side reactions at the nitrogen atom. The Steglich esterification is a well-known example of such a transformation. mdpi.com

Table 2: Thioesterification for this compound Synthesis

| Starting Material | Acetyl Source | Coupling System | Solvent | Key Feature |

| N-acetylcysteamine | Acetic Acid | EDC/DMAP | Dichloromethane | Selective S-acetylation |

Multi-Step Synthesis Protocols

A plausible multi-step route could begin with a precursor molecule that already contains either the N-acetyl or S-acetyl group, followed by the introduction of the second acetyl group in a subsequent step. For example, one could start with a molecule containing a protected thiol and a free amine, perform N-acetylation, deprotect the thiol, and then perform S-acetylation.

Example of a Conceptual Multi-Step Sequence:

Protection: Start with a molecule like 2-aminoethanethiol and protect the thiol group with a suitable protecting group (e.g., a trityl group).

N-Acetylation: Acetylate the free amino group using acetic anhydride.

Deprotection: Remove the thiol protecting group to reveal the free sulfhydryl group.

S-Acetylation: Perform a selective thioesterification to introduce the acetyl group onto the sulfur atom.

This approach, while longer, offers the flexibility to introduce different acyl groups at the nitrogen and sulfur positions, leading to the synthesis of a wide range of N,S-diacylcysteamine analogues. The principles of continuous flow chemistry can also be applied to multi-step syntheses to improve efficiency and automation. syrris.jp

Development of Functionalized this compound Analogues

The core structure of this compound can be modified to include functional groups that enable its use in advanced chemical biology applications. These functionalized analogues serve as powerful tools for probing biological systems.

Azido- and Alkyne-Functionalized Derivatives for Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The introduction of azide (B81097) or alkyne functionalities into this compound analogues allows them to participate in bioorthogonal ligation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". wikipedia.orgmdpi.comnih.govnih.gov

Synthetic Strategy: The synthesis of these analogues involves incorporating a linker containing an azide or an alkyne group. This can be achieved by modifying the acetyl groups or by starting with a functionalized cysteamine backbone.

Azido-Functionalization: An azido (B1232118) group can be introduced by using an azido-containing acetylating agent, such as azidoacetic acid, in the acylation step. Alternatively, a precursor with a leaving group can be reacted with an azide source, like sodium azide. uni-greifswald.de

Alkyne-Functionalization: Similarly, an alkyne handle can be installed using an alkyne-containing carboxylic acid, such as pent-4-ynoic acid, for the acylation of the nitrogen or sulfur atoms.

These functionalized this compound analogues, once incorporated into a biological system, can be tagged with reporter molecules (e.g., fluorophores or biotin) that bear the complementary functional group (an alkyne for an azide, or an azide for an alkyne). This enables the visualization, isolation, and identification of the molecules to which the analogue has attached. researchgate.netnih.gov

Table 3: Functional Groups for Bioorthogonal Chemistry

| Functional Group | Complementary Group | Reaction Type | Application |

| Azide (-N₃) | Terminal Alkyne | CuAAC or SPAAC | Labeling and detection |

| Terminal Alkyne | Azide (-N₃) | CuAAC or SPAAC | Labeling and detection |

Isotopic Labeling Strategies for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the fate of atoms through chemical reactions and to elucidate reaction mechanisms. wikipedia.orgmdpi.com By replacing specific atoms in this compound with their heavy isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), researchers can follow the molecule's transformations using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.netnih.govmdpi.com

Labeling Strategies:

Deuterium Labeling: Deuterium can be incorporated by using deuterated acetylating agents (e.g., acetic-d₃ anhydride) or by starting with a deuterated cysteamine precursor. The kinetic isotope effect observed with deuterated compounds can provide valuable information about bond-breaking steps in a reaction mechanism. nih.govchem-station.com

¹³C and ¹⁵N Labeling: Carbon-13 and nitrogen-15 can be introduced by using starting materials enriched with these isotopes. For example, ¹³C-labeled acetic anhydride or ¹⁵N-labeled cysteamine could be used in the synthesis. These labels allow for the unambiguous tracking of the carbon and nitrogen atoms in metabolic pathways or chemical reactions. nih.gov

These isotopically labeled this compound analogues are invaluable tools for studying the mechanisms of action of enzymes that may interact with this compound, or for understanding the pathways of its degradation or modification in various chemical and biological environments. rsc.org

Synthesis of this compound Dimers and Related Disulfides

The dimerization of this compound and its analogues primarily involves the formation of a disulfide bond, resulting in a symmetrical molecule. This oxidative coupling of the thiol groups is a common reaction for cysteamine derivatives and is often considered a primary degradation pathway under oxidative conditions. The resulting dimer of this compound is more formally named bis(2-acetamidoethyl) disulfide.

The synthesis of such disulfides is typically achieved through the oxidation of the corresponding thiol. Various oxidizing agents and conditions can be employed to facilitate this transformation. While specific literature detailing the synthesis of this compound disulfide is not prevalent, the general principles of thiol oxidation are well-established and applicable.

For instance, the dimerization of the related compound N-acetylcysteine is known to be promoted by oxidative conditions. This process is a key factor in its stability, with the disulfide dimer being a major degradation product. The synthesis can be influenced by factors such as pH, temperature, and the presence of oxidizing species.

A general synthetic approach for the formation of disulfides from thiols involves reacting the thiol with a mild oxidizing agent. Common reagents used for this purpose include hydrogen peroxide, iodine, or even atmospheric oxygen under certain conditions. The reaction proceeds by the removal of a hydrogen atom from two thiol groups, which then combine to form a disulfide linkage.

Table 1: General Synthetic Parameters for the Dimerization of Thiol-Containing Compounds

| Parameter | Description | Common Examples/Conditions |

| Starting Material | A compound containing a free thiol (-SH) group. | This compound |

| Reaction Type | Oxidative Coupling | Thiol-Disulfide Exchange |

| Oxidizing Agents | Reagents that facilitate the formation of the disulfide bond. | Hydrogen Peroxide (H₂O₂), Iodine (I₂), Air (O₂), Dimethyl sulfoxide (B87167) (DMSO) |

| Solvent | The medium in which the reaction is carried out. | Water, Alcohols (e.g., Ethanol), Acetonitrile (B52724), Dichloromethane |

| Catalyst/Promoter | Substances that can accelerate the reaction. | Metal ions (e.g., Fe³⁺, Cu²⁺), Base (e.g., triethylamine) |

| Reaction Conditions | Temperature and pH at which the synthesis is performed. | Room temperature, Physiological pH (~7.4) |

| Purification Method | Techniques to isolate the desired disulfide product. | Crystallization, Chromatography |

While the dimerization of this compound is often discussed in the context of degradation, controlled synthesis can be achieved by selecting appropriate reaction conditions. The study of such dimers is crucial for understanding the stability and reactivity of the monomeric form.

N,s Diacetylcysteamine As a Biochemical Co Factor Mimic and Substrate

Mimicry of Acetyl-Coenzyme A (Acetyl-CoA) in Enzymatic Systems

The utility of N,S-diacetylcysteamine and its acylated derivatives, often referred to as acyl-S-N-acetylcysteamine (acyl-SNAC) thioesters, stems from their ability to act as simplified surrogates for the much larger and more expensive acyl-CoA molecules. nih.gov Many enzymes that naturally utilize acyl-CoA or acyl-carrier protein (ACP) thioesters can recognize and process these smaller mimics, providing a practical means to study their function in vitro. nih.gov

Acetyl-CoA dependent N-acetyltransferases (NATs) are a superfamily of enzymes that catalyze the transfer of an acetyl group from Acetyl-CoA to the amino group of a substrate. nih.gov This process, known as N-acetylation, is a widespread protein modification. nih.gov The catalytic mechanism of NATs typically involves a ping-pong bi-bi reaction where Acetyl-CoA first binds to the enzyme, leading to the formation of an acetylated enzyme intermediate, followed by the binding of the acceptor substrate and the subsequent transfer of the acetyl group.

While this compound is designed to mimic Acetyl-CoA, specific studies detailing its direct interaction with and performance as a substrate for the N-acetyltransferase PseH are not extensively documented in the available scientific literature. However, the general principle of using Acetyl-CoA analogs to probe the active sites of NATs is a common biochemical strategy. digitellinc.com Such analogs are instrumental in understanding the substrate specificity and catalytic mechanism of these enzymes. nih.gov

α-Oxoamine synthases (AOS) are a class of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the decarboxylative condensation of an amino acid with an acyl-CoA thioester. nih.gov These enzymes are often challenging to study in vitro due to their reliance on complex and costly acyl-CoA or acyl-carrier protein (ACP) bound substrates. nih.gov

Research has demonstrated that acyl-N-acetylcysteamine (acyl-SNAC) thioesters can serve as effective, albeit sometimes less efficient, substrates for AOS enzymes. For instance, the AOS domain of SxtA, an enzyme involved in the biosynthesis of saxitoxin, has been shown to accept propionyl-SNAC as a substrate in place of its native propionyl-ACP or the highly active mimic, propionyl-CoA. nih.gov This substitution allows for the enzymatic synthesis of the corresponding α-amino ketone product, demonstrating that the simpler thioester is recognized and processed by the enzyme's active site. nih.gov

The efficiency of acyl-SNACs as substrates for enzymes like AOS is often lower than that of their natural acyl-CoA or acyl-ACP counterparts. This is attributed to the lack of the larger coenzyme A or ACP structure, which can be crucial for optimal binding and catalytic activity. nih.gov

Kinetic studies with SxtA AOS have shown a significant decrease in product formation as the acyl thioester substrate is truncated from propionyl-ACP to propionyl-CoA, and further to propionyl-SNAC. While specific Michaelis-Menten constants (Km) and catalytic rates (kcat) for this compound with these enzymes are not always available, comparative analyses provide valuable insights into substrate specificity. The relative reactivity of different propionyl-thioesters with SxtA AOS highlights the enzyme's preference for larger, more complex substrates.

| Propionyl-Thioester Substrate | Relative Product Formation (%) |

|---|---|

| Propionyl-ACP | 100 |

| Propionyl-CoA | ~75 |

| Propionyl-pantetheine | ~10 |

| Propionyl-SNAC | <1 |

Data is estimated based on graphical representation in the source material. nih.gov

Role in Acyl Transfer and Condensation Reactions in Vitro

This compound and its derivatives are instrumental in studying acyl transfer and condensation reactions in vitro. Condensation reactions are fundamental to the biosynthesis of many natural products, where two molecules are joined together, often with the elimination of a small molecule like water. nih.gov

In the context of polyketide biosynthesis, which is carried out by large multienzyme complexes called polyketide synthases (PKSs), Claisen condensation is a key step. This reaction involves the condensation of an acyl thioester with a malonyl-thioester. Research has successfully employed a variety of synthetic acyl-SNAC thioesters to probe the substrate specificity of ketosynthase (KS) domains, which catalyze these condensation reactions. researchgate.net By incubating a KS domain with different acyl-SNACs, researchers can determine which acyl chain lengths and functional groups are accepted, providing insight into the enzyme's catalytic pocket and mechanism. researchgate.net

| Acyl Group | Chemical Structure of Acyl Group | Purpose of Study |

|---|---|---|

| Acetyl | CH₃CO- | Baseline activity |

| Propionyl | CH₃CH₂CO- | Chain length specificity |

| Butyryl | CH₃(CH₂)₂CO- | Chain length specificity |

| β-keto-butyryl | CH₃COCH₂CO- | Functional group tolerance |

| β-hydroxy-butyryl | CH₃CH(OH)CH₂CO- | Functional group tolerance |

| 2-enoyl-butyryl | CH₃CH=CHCO- | Functional group tolerance |

Implications for Understanding Natural Product Biosynthesis Pathways

The use of biomimetic thioesters like this compound has significant implications for the broader understanding of natural product biosynthesis. Many valuable natural products, including antibiotics and anticancer agents, are synthesized by modular enzymes such as PKSs and nonribosomal peptide synthetases (NRPSs). mdpi.comnih.gov Deciphering the function and specificity of each domain within these enzymatic assembly lines is crucial for understanding how these complex molecules are made and for potentially engineering the pathways to create novel compounds. nih.gov

Aminoacyl-SNACs have been particularly useful in characterizing the condensation (C) domains of NRPSs. nih.gov These domains catalyze the formation of peptide bonds between amino acid monomers that are tethered to the synthetase as thioesters. By synthesizing a library of aminoacyl-SNACs and testing them as small-molecule substrates, researchers can determine the substrate specificity of individual C domains. This approach has revealed high selectivity in some C domains for their natural substrates, providing a clearer picture of how the fidelity of the biosynthetic process is maintained. nih.gov Ultimately, the use of this compound and its derivatives as probes provides a more accessible and cost-effective method for dissecting the intricate enzymatic machinery of natural product biosynthesis. mdpi.com

Mechanistic Investigations of N,s Diacetylcysteamine S Biochemical Roles

Role in Thiol-Disulfide Exchange Reactions and Redox Homeostasis

N,S-Diacetylcysteamine, like other low-molecular-weight thiols, is anticipated to play a significant role in thiol-disulfide exchange reactions, a fundamental process for maintaining cellular redox homeostasis. These reactions involve the swapping of thiol and disulfide partners, which can alter protein structure and function.

A key aspect of plasma redox homeostasis is the status of human serum albumin (HSA), the most abundant protein in the blood. The single free cysteine residue of albumin (Cys34) can exist in a reduced form (mercaptoalbumin or HSA-SH) or an oxidized form, often as a mixed disulfide with cysteine (HSA-Cys). The ability of thiol compounds to regenerate the reduced form of albumin is a crucial aspect of their antioxidant function. Studies on N-acetylcysteine (NAC), a structural analog of this compound, have demonstrated its capacity to reduce the disulfide bond in cysteinylated albumin (HSA-Cys), thereby restoring the free thiol group of Cys34. nih.govsemanticscholar.org This regeneration of mercaptoalbumin enhances the antioxidant capacity of the plasma. nih.gov The reaction proceeds through a thiol-disulfide exchange mechanism where the thiolate form of the exogenous thiol attacks the disulfide bond of HSA-Cys.

The kinetics of the interaction between NAC and albumin have been studied, providing insights into the dynamics of thiol-disulfide exchange in a biological context. The binding and dissociation of NAC to albumin involve the formation of a mixed disulfide. The on-rate (k_on) and off-rate (k_off) constants for the covalent binding of NAC to albumin have been determined in vitro, as summarized in the table below.

| Species | k_on (h⁻¹) | k_off (h⁻¹) |

| Human | 0.33 | 0.30 - 1.0 |

| Rat | 0.48 | 0.54 - 1.4 |

This data is for N-acetylcysteine and is presented as a proxy for the potential behavior of this compound.

These kinetic parameters suggest a dynamic equilibrium where the thiol compound can bind to and be released from albumin, allowing it to act as a carrier and buffer of reactive thiol groups. nih.gov This modulation of the thiol redox balance is crucial for protecting against oxidative stress. nih.gov

Participation in Cellular Sulfane Sulfur Metabolism

Recent research has highlighted the importance of sulfane sulfur species in cellular signaling and antioxidant defense. These are sulfur atoms with a formal oxidation state of 0, bonded to other sulfur atoms, as seen in persulfides (R-SSH) and polysulfides. There is growing evidence that some exogenous thiols can be metabolized to produce hydrogen sulfide (B99878) (H₂S) and subsequently sulfane sulfur.

Studies on N-acetylcysteine (NAC) have shown that it can serve as a precursor for the intracellular production of H₂S and sulfane sulfur. rsdjournal.org The proposed pathway involves the deacetylation of NAC to cysteine, which is then catabolized by enzymes such as cysteine aminotransferase and 3-mercaptopyruvate (B1229277) sulfurtransferase to generate H₂S. This H₂S can then be oxidized to form sulfane sulfur species. These reactive sulfur species are thought to be key mediators of the antioxidant and cytoprotective effects attributed to NAC.

Given the structural similarity, it is plausible that this compound could also participate in this pathway, likely following deacetylation to cysteamine (B1669678). Cysteamine itself is a known substrate for enzymes involved in sulfur metabolism. The generation of sulfane sulfur from this compound would represent a significant indirect antioxidant mechanism, contributing to the cellular "sulfane sulfur pool." This pool is involved in various physiological processes, including the regulation of enzyme activity and protection against oxidative damage.

Modulation of Protein Thiol Reactivity and Function

The reactivity of cysteine residues in proteins is critical for their function, and this reactivity can be modulated by the surrounding redox environment. This compound, through its participation in thiol-disulfide exchange and by influencing the cellular sulfane sulfur pool, can indirectly modulate protein thiol reactivity.

Furthermore, the sulfane sulfur species generated from compounds like NAC can lead to protein persulfidation (S-sulfhydration), the modification of protein cysteine residues to form persulfides (Protein-SSH). This modification has emerged as a critical signaling mechanism, affecting the function of numerous proteins, including enzymes, transcription factors, and ion channels. Protein persulfidation can enhance the antioxidant capacity of cells and protect proteins from irreversible oxidative damage. mdpi.com

The ability of this compound to act as a reducing agent can also directly impact protein function by reducing disulfide bonds within or between proteins. This is particularly relevant for proteins whose activity is regulated by the redox state of their cysteine residues.

Mechanisms of Interaction with Biological Macromolecules

The primary mechanism by which this compound is expected to interact with biological macromolecules, particularly proteins, is through covalent bond formation via thiol-disulfide exchange. As discussed previously, the thiol group of this compound can react with disulfide bonds in proteins or with oxidized cysteine residues to form mixed disulfides.

The interaction with human serum albumin (HSA) is a well-studied example for the analogous compound, NAC. The formation of a covalent adduct between NAC and the Cys34 residue of albumin has been confirmed. nih.gov This interaction is a two-step process: first, NAC can rapidly reduce the mixed disulfide of cysteinylated albumin (HSA-Cys), releasing cysteine. Subsequently, NAC itself can slowly form a mixed disulfide with the now-free thiol of albumin (HSA-SH). nih.gov

The kinetic parameters for the interaction of NAC with healthy and pathological HSA are presented below.

| HSA Source | k_on,NAC (h⁻¹) | k_off,Cys (h⁻¹) |

| Healthy | ~0.0032 | ~1.3 |

| Renal Failure Patients | ~0.0094 | ~0.45 |

This data is for N-acetylcysteine and is presented as a proxy for the potential behavior of this compound.

These findings suggest that the interaction is not merely a simple binding event but a dynamic process that can be influenced by the pathological state of the protein. nih.gov

Beyond covalent interactions, non-covalent interactions such as hydrogen bonding and van der Waals forces may also play a role in the association of this compound with proteins, positioning it for potential reaction with specific cysteine residues. However, the covalent thiol-disulfide exchange is likely the most significant and functionally relevant mode of interaction.

Studies on its Degradation and Conversion within Biological Systems

The metabolic fate of this compound is a critical aspect of its biochemical activity. While direct studies on the degradation of this compound are scarce, the metabolism of NAC provides a valuable model. A key metabolic step for N-acetylated compounds is deacetylation.

Enzymatic hydrolysis of the N-acetyl group is a common metabolic pathway. For NAC, the enzyme responsible for its deacetylation to L-cysteine has been identified as acylase I. nih.gov This enzyme is found in various tissues, including the kidneys and liver. The activity of acylase I is dependent on the structure of the substrate, with a preference for N-acetylated amino acids with short, unbranched side chains. nih.gov Given that this compound contains an N-acetyl group, it is highly probable that it is also a substrate for deacetylation by acylases, which would release cysteamine.

The thioester bond in this compound is also susceptible to hydrolysis, which would release N-acetylcysteamine. This hydrolysis could occur enzymatically, catalyzed by thioesterases, or non-enzymatically, although the latter is likely to be slower at physiological pH.

N,s Diacetylcysteamine in Prebiotic Chemistry and the Origins of Life

Formation of Energy-Rich Compounds under Prebiotic Conditions

A critical step in the origin of life is the abiotic formation of molecules capable of storing and transferring energy. N,S-Diacetylcysteamine has been identified as a key agent in the synthesis of such energy-rich compounds under conditions mimicking those of the primitive Earth.

Synthesis of Pyrophosphate and Polyphosphates

Pioneering work by A.L. Weber in 1981 demonstrated that this compound can act as a condensing agent to facilitate the formation of pyrophosphate and even tripolyphosphate from orthophosphate. This process is significant as pyrophosphate and polyphosphates are considered early energy currencies, analogous to the role of adenosine (B11128) triphosphate (ATP) in modern biology. The high-energy phosphate (B84403) bonds in these molecules could have provided the necessary energy for other prebiotic chemical reactions.

Further research in 1982 by Weber showed that this synthesis of pyrophosphate, driven by this compound, could also occur on the surface of hydroxyapatite, a common phosphate mineral. This finding suggests a plausible geological scenario where localized concentrations of reactants on mineral surfaces could have led to the accumulation of these vital energy-storing molecules.

Formation of Phosphorylimidazole

The same 1981 study by Weber also revealed that this compound can mediate the formation of phosphorylimidazole. Phosphorylimidazole is another prebiotically significant molecule, as it can act as a phosphorylating agent, transferring phosphate groups to other organic molecules. This capability is crucial for the synthesis of nucleotides, the building blocks of RNA and DNA, and other phosphorylated compounds essential for life.

Role in Abiotic Thioester Formation Mechanisms

Thioesters, characterized by a high-energy thioester bond, are central to many metabolic pathways in modern organisms, most notably in the form of acetyl-CoA. Their prebiotic counterparts are believed to have played a pivotal role in the emergence of metabolism. The formation of N,S-diacetylcysteine, a compound structurally similar to this compound, has been observed in laboratory simulations of prebiotic conditions. Specifically, the irradiation of aqueous solutions of acetaldehyde (B116499) and N,N'-diacetylcystine with ultraviolet light has been shown to produce this thioester. This demonstrates a plausible abiotic pathway for the synthesis of such thioesters on the early Earth, highlighting their potential availability for subsequent chemical evolution.

Analogies to Early Earth Metabolic Processes and Protometabolism

The chemical reactivity of this compound and other simple thioesters offers compelling analogies to core metabolic processes, suggesting their involvement in a form of "protometabolism" that predates genetically encoded enzymes. The central role of acetyl-CoA in the Krebs cycle and fatty acid metabolism in modern life hints at a more primitive "thioester world" where simple thioesters like this compound could have driven early metabolic cycles.

These abiotic reaction sequences, fueled by the energy of the thioester bond, could have facilitated the synthesis of more complex organic molecules from simpler precursors. This concept of a protometabolism, a network of chemical reactions that resembles modern metabolic pathways but operates without enzymes, is a key hypothesis in origins of life research. The ability of thioesters to participate in transacylation and condensation reactions makes them ideal candidates for driving such primitive metabolic networks on the early Earth.

Catalytic Roles in Non-Enzymatic Biochemical Transformations

Beyond its role as a reactant and energy source, there is growing interest in the potential of this compound and related molecules to act as catalysts in non-enzymatic reactions. The thiol group in cysteamine (B1669678) derivatives can exhibit catalytic activity in various transformations. While direct evidence for this compound as a catalyst in a wide range of prebiotic reactions is still an active area of research, the known catalytic properties of similar thiol-containing molecules in contemporary organic chemistry suggest a plausible role.

For instance, thiols can catalyze the formation of peptide bonds, the fundamental linkages in proteins. In a prebiotic context, this compound could have facilitated the condensation of amino acids, contributing to the formation of the first simple peptides. These early, catalytically active peptides could have then further accelerated other crucial prebiotic reactions, setting the stage for the evolution of more complex biochemical systems.

Advanced Analytical Methodologies for N,s Diacetylcysteamine Research

Chromatographic Separation Techniques for Detection and Quantification

Chromatographic methods are indispensable for the separation and quantification of N,S-Diacetylcysteamine from complex mixtures, particularly in the context of pharmaceutical analysis where it can be present as an impurity of N-acetylcysteine (NAC). ijper.orgiosrjournals.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N,S-Diacetylcysteine. Reversed-phase HPLC (RP-HPLC) methods, in particular, have been developed for the separation of NAC and its related substances, including N,S-Diacetylcysteine. ijper.orgiosrjournals.org These methods often utilize C18 columns and aqueous mobile phases containing an organic modifier like acetonitrile (B52724) or methanol, with an acid additive such as trifluoroacetic acid or phosphoric acid to ensure the stability of thiol-containing compounds. insights.bioinsights.biopcdn.co

A typical HPLC method for the analysis of N-acetylcysteine and its impurities, including N,S-Diacetylcysteine, might employ a gradient elution to achieve optimal separation of all compounds of interest. ijper.orgiosrjournals.org Detection is commonly performed using a UV detector, with the wavelength set to a region where the analytes exhibit sufficient absorbance, often around 210-220 nm. insights.bio

Table 1: Illustrative HPLC Parameters for the Analysis of N-acetylcysteine and Related Impurities

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of all impurities |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 212 nm |

| Injection Volume | 20 µL |

This table presents a generalized set of parameters; specific conditions may vary based on the exact analytical requirements.

Liquid Chromatography–Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the detection and quantification of N,S-Diacetylcysteine. ijper.orgresearchgate.net This technique is particularly valuable for the analysis of trace-level impurities in pharmaceutical formulations. ijper.org An LC-MS method for the simultaneous determination of N-acetylcysteine and its pharmacopeial impurities, including N,S-diacetylcysteine, has been developed. ijper.orgresearchgate.net This method utilizes a pneumatically-assisted electrospray interface (ionspray) for ionization. ijper.orgresearchgate.net

The acidic pH of the LC mobile phase is crucial for ensuring the stability of the thiol moieties of the analytes. ijper.orgresearchgate.net While UV detection can be used for the main component (N-acetylcysteine) to avoid ion-source overloading, the impurities are readily separated and quantified by the mass spectrometer. ijper.orgresearchgate.net The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced specificity and sensitivity.

Table 2: Representative LC-MS Parameters for N,S-Diacetylcysteine Analysis

| Parameter | Condition |

| LC System | Agilent 1260 Infinity series or similar |

| Column | Cadenza C18 |

| Mobile Phase | Gradient of 0.01M octane (B31449) sulphonate (pH 2.2), methanol, and acetonitrile |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole or Ion Trap |

| Detection Mode | Positive or Negative Ion Mode |

Specific parameters such as mass transitions would need to be optimized for this compound.

The fragmentation pattern of this compound in the mass spectrometer provides structural information and allows for its unambiguous identification.

Gas Chromatography (GC) Applications in this compound Analysis

Gas chromatography (GC) can be a viable technique for the analysis of this compound, although it typically requires derivatization to increase the volatility and thermal stability of the analyte. For related compounds like cysteamine (B1669678), GC methods have been developed where the amine and thiol groups are converted into less polar derivatives. shimadzu.com A similar approach could be applied to this compound, potentially involving the hydrolysis of the acetyl groups followed by derivatization of the resulting cysteamine.

Alternatively, direct analysis of the acetylated compound might be possible using a high-temperature capillary column and an appropriate detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). A GC-MS method would offer the advantage of providing mass spectral data for peak identification. The choice of derivatizing agent and GC conditions would need to be carefully optimized for the specific analysis of this compound.

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental for the structural elucidation and for studying the reactivity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum, one would expect to see signals corresponding to the two acetyl methyl groups, the two methylene (B1212753) groups of the cysteamine backbone, and the NH proton. The chemical shifts of the methylene protons adjacent to the nitrogen and sulfur atoms would be particularly informative.

In the ¹³C NMR spectrum, distinct signals for the carbonyl carbons of the N-acetyl and S-acetyl groups, the two methylene carbons, and the methyl carbons of the acetyl groups would be expected. The chemical shift of the carbonyl carbon of the thioester group is typically found further downfield compared to that of the amide carbonyl.

NMR spectroscopy can also be employed to monitor reactions involving this compound, such as its hydrolysis, by observing the disappearance of reactant signals and the appearance of product signals over time. azom.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on related compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH ₃ | ~2.0 | ~23 |

| S-CH ₃ | ~2.3 | ~30 |

| N-C =O | - | ~170 |

| S-C =O | - | ~195 |

| N-CH ₂ | ~3.4 | ~40 |

| S-CH ₂ | ~3.1 | ~29 |

| NH | ~6.0-8.0 (broad) | - |

These are estimated values and require experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy can be utilized to study the kinetics of reactions involving this compound, particularly its hydrolysis. The thioester bond in this compound exhibits a characteristic UV absorption band. The hydrolysis of the thioester bond to a thiol and a carboxylic acid leads to a change in the electronic structure and, consequently, a change in the UV-Vis spectrum.

By monitoring the change in absorbance at a specific wavelength over time, the rate of the hydrolysis reaction can be determined. This technique allows for the investigation of the influence of various factors, such as pH and temperature, on the stability of the thioester linkage. insights.bioazom.com

The λmax (wavelength of maximum absorbance) for the thioester group in this compound is expected to be in the UV region, likely around 230-240 nm. Kinetic studies would involve monitoring the decrease in absorbance at this wavelength as the thioester is hydrolyzed. The data obtained can be used to determine the reaction order and the rate constant for the hydrolysis process. insights.bioazom.com

Mass Spectrometry-Based Approaches for Identification and Quantification

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) stands as a powerful and widely adopted technique for the identification and quantification of this compound in various matrices. This approach offers high sensitivity and selectivity, which is crucial for distinguishing this compound from structurally similar compounds, particularly its precursor N-acetylcysteine (NAC) and other related substances.

In typical LC-MS/MS methodologies for the analysis of NAC and its impurities, including this compound, reversed-phase liquid chromatography is often employed for separation. The mass spectrometric detection is commonly achieved using positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode, which provides enhanced selectivity and sensitivity. While specific mass transition pairs for this compound are not extensively detailed in readily available literature, the general approach involves monitoring for the protonated molecule [M+H]+ and its characteristic fragment ions. Given the molecular weight of this compound, its protonated form would be anticipated at a specific mass-to-charge ratio (m/z), which would be a key parameter in its detection and quantification.

Method validation for such analytical approaches is critical and typically includes assessment of linearity, precision, accuracy, and stability. For instance, in the broader analysis of NAC and its related compounds, validated methods have demonstrated good linearity over a defined concentration range.

Below is a table summarizing typical parameters that would be considered in the development and validation of an LC-MS/MS method for this compound, based on established methods for related compounds.

| Parameter | Description | Typical Considerations |

| Chromatography | Separation of the analyte from other components in the sample. | Reversed-phase C18 column; gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol). |

| Ionization | Creation of gas-phase ions from the analyte molecules. | Electrospray Ionization (ESI) in positive mode is commonly used for similar amine-containing compounds. |

| Mass Analysis | Separation of ions based on their mass-to-charge ratio. | Tandem mass spectrometry (MS/MS) is preferred for its high selectivity and sensitivity. |

| Detection Mode | Monitoring of specific ion transitions to quantify the analyte. | Multiple Reaction Monitoring (MRM) is the gold standard for quantification, tracking the fragmentation of a specific precursor ion to a product ion. |

| Method Validation | Ensuring the analytical method is reliable and reproducible. | Includes assessment of linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), limit of quantification (LOQ), and stability (freeze-thaw, benchtop). |

Bioanalytical Assays for In Vitro Studies

The in vitro evaluation of this compound is essential for understanding its biological behavior, including its stability, metabolic fate, and potential biological activities. While specific bioanalytical assays exclusively designed for this compound are not extensively documented, methodologies used for its parent compound, N-acetylcysteine (NAC), provide a strong foundation for its investigation.

Stability Assays: The chemical stability of this compound in biological matrices is a critical parameter. In vitro stability studies are typically conducted by incubating the compound in relevant biological fluids, such as plasma or buffer solutions at physiological pH and temperature, over a time course. The concentration of the parent compound is monitored at various time points using a validated analytical method, such as LC-MS/MS. These studies can reveal the susceptibility of the compound to degradation, which for this compound might involve hydrolysis of the acetyl groups or oxidation of the thiol group.

Metabolism Assays: Investigating the in vitro metabolism of this compound is crucial to identify potential metabolic pathways and resulting metabolites. These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. frontiersin.org The reaction mixture is then analyzed by LC-MS/MS to identify and quantify any metabolites formed. For this compound, potential metabolic transformations could include deacetylation to form N-acetylcysteamine or cysteamine, or oxidation of the sulfur atom.

Biological Activity Assays: Based on the known antioxidant and biological activities of NAC, in vitro assays to investigate similar properties for this compound would be relevant. nih.gov For example, its antioxidant potential could be assessed using assays that measure the scavenging of reactive oxygen species (ROS). Furthermore, its effects on cell viability and proliferation in various cell lines could be evaluated using standard cell-based assays. mdpi.commdpi.com

The following table outlines key in vitro bioanalytical assays that could be applied to the study of this compound.

| Assay Type | Purpose | Experimental Approach | Analytical Technique |

| Plasma Stability | To determine the stability of the compound in a key biological matrix. | Incubation of this compound in plasma at 37°C over several hours. Aliquots are taken at various time points and analyzed. | LC-MS/MS |

| Microsomal Metabolism | To identify potential metabolic pathways mediated by cytochrome P450 enzymes. | Incubation of this compound with liver microsomes in the presence of NADPH. Metabolites are identified and quantified. | LC-MS/MS |

| Hepatocyte Metabolism | To investigate metabolism in a more complete cellular system, including both phase I and phase II enzymes. | Incubation of this compound with primary hepatocytes. Analysis of both the parent compound and metabolites over time. | LC-MS/MS |

| Antioxidant Activity | To assess the compound's ability to neutralize free radicals. | Various assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay or cellular antioxidant assays can be employed. | Spectrophotometry or Fluorometry |

| Cytotoxicity | To evaluate the potential for the compound to cause cell death. | Cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays in relevant cell lines. | Spectrophotometry |

Future Directions and Emerging Research Avenues

Development of Novel N,S-Diacetylcysteamine-Based Chemical Probes for Biological Systems

The development of chemical probes is essential for interrogating the complex functions of enzymes within their native cellular environment. This compound serves as an excellent scaffold for creating novel probes to study enzymes that utilize acetyl-CoA, such as acetyltransferases and deacetylases. Future work will likely focus on designing and synthesizing derivatives of this compound that are tagged with reporter molecules, such as fluorophores or biotin.

These probes can be engineered to act as "turn-on" sensors, where the enzymatic cleavage of the thioester bond by a target enzyme results in a detectable signal, like an increase in fluorescence nih.govsigmaaldrich.com. This approach allows for real-time measurement of enzyme activity in living cells or tissue samples nih.gov. For example, a probe could be designed where a quenching molecule is attached to the sulfur atom and a fluorescent donor is attached to the acetyl group. Upon enzymatic hydrolysis, the quencher is released, leading to a quantifiable increase in fluorescence, which directly correlates with enzyme activity sigmaaldrich.com. Such tools are invaluable for high-throughput screening of enzyme inhibitors and for visualizing spatial and temporal dynamics of enzyme activity in pathological processes nih.gov.

Further advancements could involve creating proteolysis targeting chimera (PROTAC) chemical probes based on the this compound structure to target specific enzymes for degradation, offering a powerful method to study enzyme function beyond simple inhibition rsc.org.

Table 1: Hypothetical this compound-Based Chemical Probes

| Probe Design | Target Enzyme Class | Detection Mechanism | Potential Application |

|---|---|---|---|

| Fluorophore-Quencher Conjugate | Histone Acetyltransferases (HATs), Deacetylases (HDACs) | Fluorescence Resonance Energy Transfer (FRET) or "Turn-On" Fluorescence | High-throughput screening of enzyme modulators; Imaging enzyme activity in live cells. nih.govsigmaaldrich.commdpi.com |

| Biotinylated Derivative | Acetyl-CoA consuming enzymes | Affinity Purification and Mass Spectrometry | Identification of novel enzyme substrates and binding partners ("Activity-Based Protein Profiling"). |

| Caged Substrate | General Thioesterases | Photoactivation | Spatiotemporal control of substrate release to study localized enzyme kinetics. |

Computational Modeling and Simulation of this compound's Interactions with Enzymes and Cellular Components

Computational modeling has become an indispensable tool for understanding the molecular intricacies of enzyme-substrate interactions nih.gov. Future research will heavily rely on methods like molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) to elucidate the behavior of this compound at an atomic level mdpi.com.

Molecular docking can predict the preferred binding orientation of this compound within the active site of various enzymes, providing insights into substrate specificity nih.gov. Following docking, MD simulations can model the dynamic movements of the enzyme-substrate complex over time, revealing conformational changes, identifying key amino acid residues involved in binding and catalysis, and calculating binding free energies mdpi.commdpi.comfrontiersin.org. These simulations can clarify why certain enzymes prefer this compound over other substrates and how its structure influences catalytic efficiency acs.org.

For a deeper understanding of the chemical reaction itself, QM/MM simulations can be employed. This hybrid approach treats the active site with high-level quantum mechanics to model the electronic rearrangements during bond cleavage and formation, while the rest of the protein is treated with classical molecular mechanics mdpi.com. This allows for the characterization of transition states and the calculation of reaction energy barriers, providing a complete picture of the catalytic mechanism nih.gov. These computational studies are crucial for the rational design of enzyme inhibitors or for engineering enzymes with novel functionalities nih.govnih.gov.

Table 2: Application of Computational Methods to this compound Research

| Computational Method | Objective | Key Information Gained |

|---|---|---|

| Molecular Docking | Predict binding pose in enzyme active site. | Binding affinity scores, identification of initial interacting residues. nih.gov |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the enzyme-substrate complex. | Conformational stability, dynamic interactions, binding free energy, role of solvent. mdpi.comacs.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model the enzymatic reaction mechanism. | Transition state structures, reaction energy profiles, catalytic pathways. mdpi.com |

Integration with Systems Biology Approaches to Map its Metabolic Interconnections

Systems biology aims to understand the complex interactions within biological systems as a whole columbia.edunih.gov. Introducing an exogenous molecule like this compound provides a unique perturbation to the cellular metabolic network, the effects of which can be mapped using 'omics' technologies. As a precursor to N-acetylcysteine (NAC) and a source of acetyl groups, this compound is expected to intersect with central metabolic pathways, particularly those involving acetyl-CoA and glutathione (GSH) synthesis nih.gov.

Future studies will likely use techniques such as untargeted metabolomics and 13C-isotopomer analysis to trace the metabolic fate of this compound within the cell nih.gov. By supplying cells with a labeled version of the molecule, researchers can track the incorporation of its acetyl and cysteamine (B1669678) moieties into various downstream metabolites. This can reveal how its administration impacts the pools of critical metabolites like acetyl-CoA, coenzyme A, and glutathione, and how it affects the flux through interconnected pathways such as the TCA cycle and fatty acid synthesis nih.govresearchgate.net.

Integrating these metabolic datasets with transcriptomic and proteomic data will provide a multi-level view of the cellular response. This systems-level approach can uncover previously unknown regulatory connections between acetyl-CoA metabolism and other cellular processes, and help build predictive computational models of cellular metabolism nih.govumbc.edu.

Table 3: Key Metabolic Pathways Potentially Influenced by this compound

| Pathway | Key Enzymes to Monitor | Expected Impact | Systems Biology Approach |

|---|---|---|---|

| Acetyl-CoA Synthesis | ATP Citrate Lyase (ACLY), Pyruvate Dehydrogenase (PDH) | Altered acetyl-CoA pool, feedback regulation. wisc.edu | Metabolomics, Flux Balance Analysis. |

| Glutathione (GSH) Synthesis | Glutamate-cysteine ligase, Glutathione synthetase | Increased GSH levels via NAC production. nih.gov | Targeted Metabolomics. |

| TCA Cycle | Citrate Synthase, Isocitrate Dehydrogenase | Changes in cycle intermediates and energy status. | 13C-Isotopomer Analysis. nih.gov |

Exploration of this compound in Synthetic Biology and Enzyme Engineering

Synthetic biology involves the design and construction of new biological parts, devices, and systems nih.govillinois.edu. This compound presents an interesting molecule for this field, both as a substrate for engineered enzymes and as a component in novel metabolic pathways.

Enzyme engineering, through techniques like directed evolution and rational design, can be used to create novel enzymes that specifically recognize and utilize this compound nih.govnih.govnsf.gov. For instance, an existing thioesterase could be mutated to have a higher affinity and catalytic efficiency for this compound. Such engineered enzymes could be incorporated into synthetic metabolic circuits designed to produce high-value chemicals or pharmaceuticals embopress.org. The ability to introduce a specific acetyl donor that may not be as tightly regulated as the endogenous acetyl-CoA pool could offer advantages in optimizing production pathways illinois.edu.

Furthermore, this compound can serve as a precursor for the chemoenzymatic synthesis of coenzyme A analogues. Engineered enzymes could be used to modify the this compound scaffold, attaching different chemical groups to create a library of customized coenzyme A variants. These analogues could then be used to probe the function of coenzyme A-dependent enzymes or to generate polymers and other materials through biocatalytic processes nih.gov. This approach combines the precision of enzymatic catalysis with the flexibility of synthetic chemistry to create novel biomolecules and materials.

Table 4: Potential Applications in Synthetic Biology and Enzyme Engineering

| Application Area | Approach | Objective | Potential Outcome |

|---|---|---|---|

| Metabolic Engineering | Introduce engineered enzymes into a microbial host. | Utilize this compound as a specific acetyl donor for a synthetic pathway. | Efficient production of a target molecule (e.g., bioplastic, specialty chemical) independent of central acetyl-CoA regulation. illinois.edu |

| Biocatalysis | Evolve a hydrolase or transferase using directed evolution. | Create a highly specific enzyme for this compound. | A robust biocatalyst for industrial chemical synthesis. nih.govnsf.gov |

| Chemoenzymatic Synthesis | Use engineered enzymes to modify the this compound structure. | Synthesize a library of Coenzyme A analogues. | Novel molecular tools for studying enzyme mechanisms; precursors for biomaterials. |

Q & A

Q. Methodological Answer :

Advanced: How can computational modeling enhance understanding of this compound’s reactivity?

Q. Methodological Answer :

- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict transition states for thioester hydrolysis or phosphate condensation. Compare with experimental activation energies .

- MD Simulations : Model solvation effects in prebiotic environments (e.g., hydrothermal vents) to assess reaction feasibility .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

- PPE : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods due to potential sulfur volatiles.

- Spill Management : Neutralize with 10% sodium bicarbonate, then absorb with vermiculite .

Advanced: What are the limitations of current prebiotic models using this compound, and how can they be addressed?

Q. Methodological Answer :

- Limitations :

- Geochemical irrelevance (e.g., high precursor concentrations).

- Lack of enantiomeric control in product formation.

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.